4-Amino-alpha-(aminomethyl)-3-bromo-5-chlorobenzenemethanol
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Overview
Description
4-Amino-alpha-(aminomethyl)-3-bromo-5-chlorobenzenemethanol is an organic compound with a complex structure that includes amino, bromo, and chloro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-alpha-(aminomethyl)-3-bromo-5-chlorobenzenemethanol typically involves multi-step organic reactionsThe final step often involves the reduction of nitro groups to amino groups using reducing agents like sodium dithionite .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the safety of the processes involved.
Chemical Reactions Analysis
Types of Reactions
4-Amino-alpha-(aminomethyl)-3-bromo-5-chlorobenzenemethanol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: Nitro groups can be reduced back to amino groups using reducing agents such as sodium dithionite.
Substitution: The bromo and chloro groups can be substituted with other nucleophiles like hydroxide ions or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, hydrogen gas with a palladium catalyst.
Nucleophiles: Hydroxide ions, alkyl halides.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-alpha-(aminomethyl)-3-bromo-5-chlorobenzenemethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-alpha-(aminomethyl)-3-bromo-5-chlorobenzenemethanol involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzyl alcohol: Similar structure but lacks the bromo and chloro groups.
4-Aminophenethyl alcohol: Contains an additional ethyl group compared to 4-Aminobenzyl alcohol.
3-Aminobenzyl alcohol: Similar but with the amino group in a different position.
Uniqueness
4-Amino-alpha-(aminomethyl)-3-bromo-5-chlorobenzenemethanol is unique due to the presence of both bromo and chloro groups, which can significantly influence its chemical reactivity and biological activity. These halogen groups can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
37153-36-9 |
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Molecular Formula |
C8H10BrClN2O |
Molecular Weight |
265.53 g/mol |
IUPAC Name |
2-amino-1-(4-amino-3-bromo-5-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H10BrClN2O/c9-5-1-4(7(13)3-11)2-6(10)8(5)12/h1-2,7,13H,3,11-12H2 |
InChI Key |
LTBNPJVAOXHZIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Br)C(CN)O |
Origin of Product |
United States |
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